![molecular formula C6H11Cl2N B2438969 6-Chloro-2-azaspiro[3.3]heptane;hydrochloride CAS No. 2413875-62-2](/img/structure/B2438969.png)

6-Chloro-2-azaspiro[3.3]heptane;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

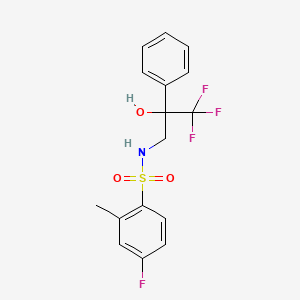

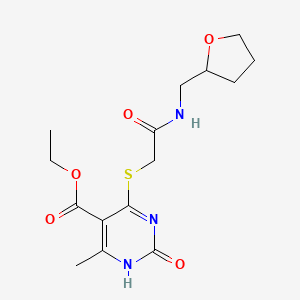

“6-Chloro-2-azaspiro[3.3]heptane;hydrochloride” is a chemical compound with the CAS Number: 2413875-62-2 . It has a molecular weight of 168.07 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .

Molecular Structure Analysis

The InChI code for “6-Chloro-2-azaspiro[3.3]heptane;hydrochloride” is 1S/C6H10ClN.ClH/c7-5-1-6(2-5)3-8-4-6;/h5,8H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

As mentioned earlier, “6-Chloro-2-azaspiro[3.3]heptane;hydrochloride” is typically stored at 4 degrees Celsius and is usually in powder form . It has a molecular weight of 168.07 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Applications

Synthesis of Novel Amino Acids

6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid have been synthesized. These novel amino acids contribute to the family of sterically constrained amino acids used in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).

Synthesis of Bicyclic Spiro Compounds

Improved synthesis of the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane, typically isolated as sulfonic acid salt, has been developed. This enhances the solubility and stability, facilitating a broader range of reaction conditions (van der Haas et al., 2017).

Developing Bifunctional Compounds

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and related intermediates have been synthesized. These compounds are important for further selective derivations, offering access to novel compounds that complement piperidine ring systems (Meyers et al., 2009).

Synthesis of Angular Spirocyclic Azetidines

Novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, have been synthesized. These methods are suitable for creating building blocks for drug discovery on a preparative scale (Guerot, Tchitchanov, Knust, & Carreira, 2011).

Lipophilicity Analysis in Medicinal Chemistry

Azaspiro[3.3]heptanes, used as replacements for common heterocycles in medicinal chemistry, exhibit varying lipophilicity, influencing their basicity and molecular geometry. This research aids in understanding their suitability as bioisosteres (Degorce, Bodnarchuk, & Scott, 2019).

Diversity-Oriented Synthesis

Azaspirocycles have been synthesized via multicomponent condensation, leading to functionalized pyrrolidines, piperidines, and azepines. This approach is significant for chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).

Cyclobutane-Derived Diamines

Cyclobutane diamines, including 6-amino-3-azaspiro[3.3]heptane, have been synthesized as sterically constrained diamine building blocks for drug discovery. The structural analysis of these diamines aids in understanding their conformational preferences (Radchenko et al., 2010).

Synthesis of Fluorinated Piperidine Analogues

Fluorinated analogues of piperidine based on a 2-azaspiro[3.3]heptane scaffold have been synthesized. The varied fluorine substitution patterns make these analogues valuable in drug design (Chernykh et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

6-chloro-2-azaspiro[3.3]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN.ClH/c7-5-1-6(2-5)3-8-4-6;/h5,8H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHUIRKWCSKVCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CNC2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-azaspiro[3.3]heptane hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide](/img/structure/B2438887.png)

![6-methoxy-1-naphthalen-1-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2438889.png)

![8-(4-Ethoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2438895.png)

![4-benzoyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2438897.png)

![Methyl 2-{[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-3-oxopropyl]sulfanyl}benzenecarboxylate](/img/structure/B2438900.png)

![Rac-2,2,2-trifluoro-N-[(2R,3R)-2-methylpiperidin-3-yl]acetamide](/img/structure/B2438909.png)